

Introduction: Unveiling the Potential of a Key Coumarin Intermediate

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Compound of Interest

Compound Name: 4-Bromo-2H-chromen-2-one

Cat. No.: B3059034

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4-Bromo-2H-chromen-2-one is a halogenated derivative of coumarin, a naturally occurring benzopyrone that forms the core of numerous bioactive compounds found in plants.^[1] The coumarin scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its diverse pharmacological properties, which include anti-inflammatory, anticoagulant, anticancer, and anti-HIV activities.^{[1][2][3][4]}

The introduction of a bromine atom at the 4-position of the coumarin ring system creates a versatile synthetic intermediate. This strategic functionalization allows for a wide range of subsequent chemical modifications, particularly through palladium-catalyzed cross-coupling reactions.^[1] As such, **4-Bromo-2H-chromen-2-one** is not merely a compound of academic interest but a valuable building block for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development. These properties dictate its solubility, stability, and suitability for various reaction conditions.

Core Properties

A summary of the key physicochemical properties of **4-Bromo-2H-chromen-2-one** is presented below.

Property	Value	Source
Molecular Formula	C ₉ H ₅ BrO ₂	[1][5]
Molecular Weight	225.04 g/mol	[1][5]
CAS Number	938-40-9	[1][5]
Appearance	White to off-white crystalline solid	Inferred from typical coumarin derivatives
XLogP3 (LogP)	2.3	[5]
Purity	Typically ≥95-98%	[1][6]

Spectroscopic Signature for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of **4-Bromo-2H-chromen-2-one**. The key spectral features are outlined below, providing a fingerprint for this specific molecular architecture.[7][8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the vinylic proton at the 3-position. The chemical shifts and coupling patterns are characteristic of the disubstituted coumarin core. For example, in related 2,2-disubstituted 4-bromochromenes, the proton at the 3-position typically resonates around δ 6.15-6.37 ppm.[9]
 - ¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the lactone is a key downfield signal, while the carbon bearing the bromine atom (C4) will also have a characteristic chemical shift.[9]
- Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[7] Key absorptions include:

- A strong, characteristic C=O stretching vibration for the α,β -unsaturated lactone carbonyl group, typically appearing in the range of 1720-1750 cm^{-1} .
- C=C stretching vibrations for the aromatic ring and the pyrone double bond, usually found between 1500-1650 cm^{-1} .
- C-Br stretching vibration, which appears in the fingerprint region at lower wavenumbers.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition. The spectrum for **4-Bromo-2H-chromen-2-one** will exhibit a characteristic isotopic pattern for the molecular ion peak $[M]^+$ and $[M+2]^+$ due to the presence of the bromine isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio. The exact mass is 223.94729 Da.[\[5\]](#)

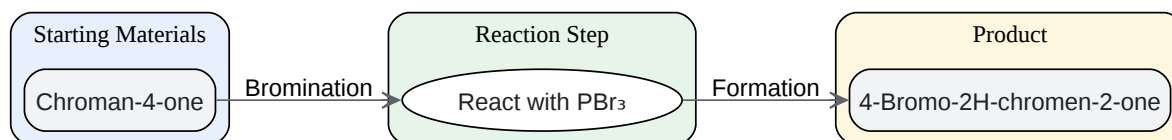
Synthesis and Chemical Reactivity

The utility of **4-Bromo-2H-chromen-2-one** as a synthetic intermediate is rooted in its accessible synthesis and predictable reactivity.

Synthetic Pathways

Several methods have been developed for the synthesis of 4-bromo-coumarins. The choice of method often depends on the availability of starting materials and the desired scale.

- From Chroman-4-ones: A facile and common laboratory-scale synthesis involves the treatment of the corresponding chroman-4-one with a brominating agent like phosphorus tribromide (PBr_3).[\[9\]](#) This reaction converts the ketone into the vinyl bromide.
- Palladium-Catalyzed Coupling: An alternative approach involves the coupling of an aryl boronic acid with a chlorocoumarin, although this is more commonly used to synthesize aryl-substituted coumarins.[\[1\]](#)
- Photocatalytic Methods: Modern synthetic strategies include photocatalytic approaches. For instance, a chemodivergent strategy starting from monoalkynes and polyhalomethanes like carbon tetrabromide (CBr_4) has been developed to produce chromen-2-ones.[\[10\]](#)



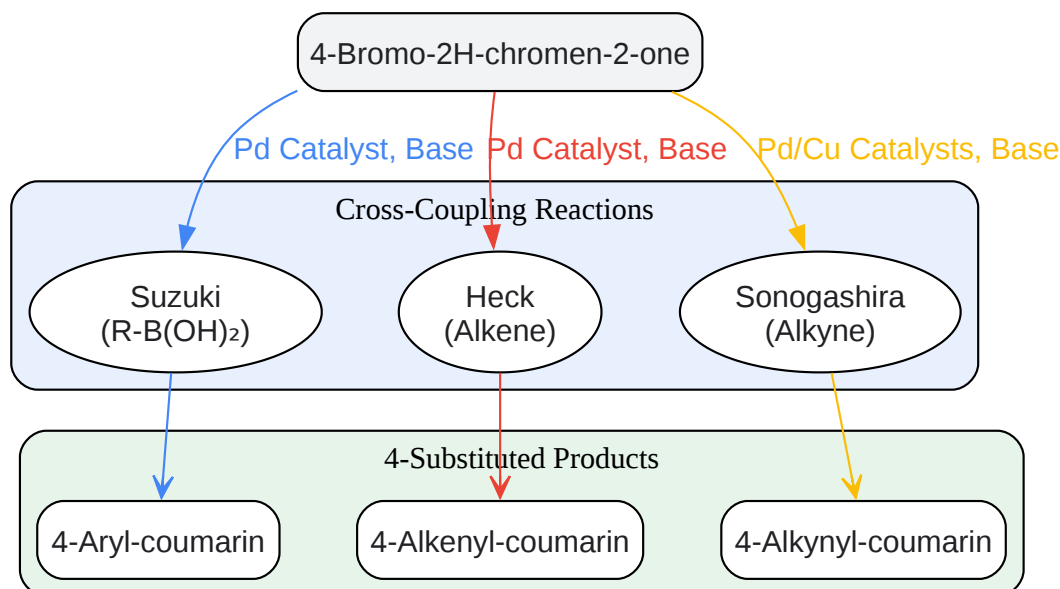
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Caption: General synthesis workflow from chroman-4-one.

Core Reactivity and Synthetic Utility

The chemical behavior of **4-Bromo-2H-chromen-2-one** is dominated by the reactivity of the C-Br bond at the 4-position. This vinyl bromide is an excellent handle for introducing molecular diversity.

- **Palladium-Catalyzed Cross-Coupling Reactions:** This is the most significant application of 4-bromo-coumarins. They readily participate in Suzuki, Heck, Sonogashira, and other cross-coupling reactions. This allows for the straightforward synthesis of 4-aryl, 4-alkenyl, and 4-alkynyl coumarin derivatives, which are often evaluated for enhanced biological activity.^[1]
- **Lithiation:** The bromo-derivative can be converted to its corresponding lithio derivative, which can then be reacted with a variety of electrophiles to introduce different substituents at the 4-position.^[9]
- **Building Block for Heterocycles:** The coumarin ring itself, functionalized with the bromo group, serves as a scaffold for synthesizing more complex heterocyclic systems with potential applications as antiproliferative and antibacterial agents.^{[3][11]}



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Caption: Key cross-coupling reactions of **4-Bromo-2H-chromen-2-one**.

Applications in Drug Discovery and Materials Science

Coumarin derivatives are privileged structures in medicinal chemistry.[3] **4-Bromo-2H-chromen-2-one** is a key starting material for synthesizing libraries of novel compounds for biological screening. For instance, various 3- and 6-bromo-coumarin derivatives have been used to synthesize new heterocyclic compounds that were subsequently tested for their anticancer and antibacterial activities.[11][12][13] The ability to easily modify the 4-position allows for systematic Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery pipeline.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a 4-aryl-2H-chromen-2-one derivative. The causality behind experimental choices is highlighted to ensure reproducibility and understanding.

Objective: To synthesize 4-phenyl-2H-chromen-2-one from **4-Bromo-2H-chromen-2-one** and phenylboronic acid.

Materials:

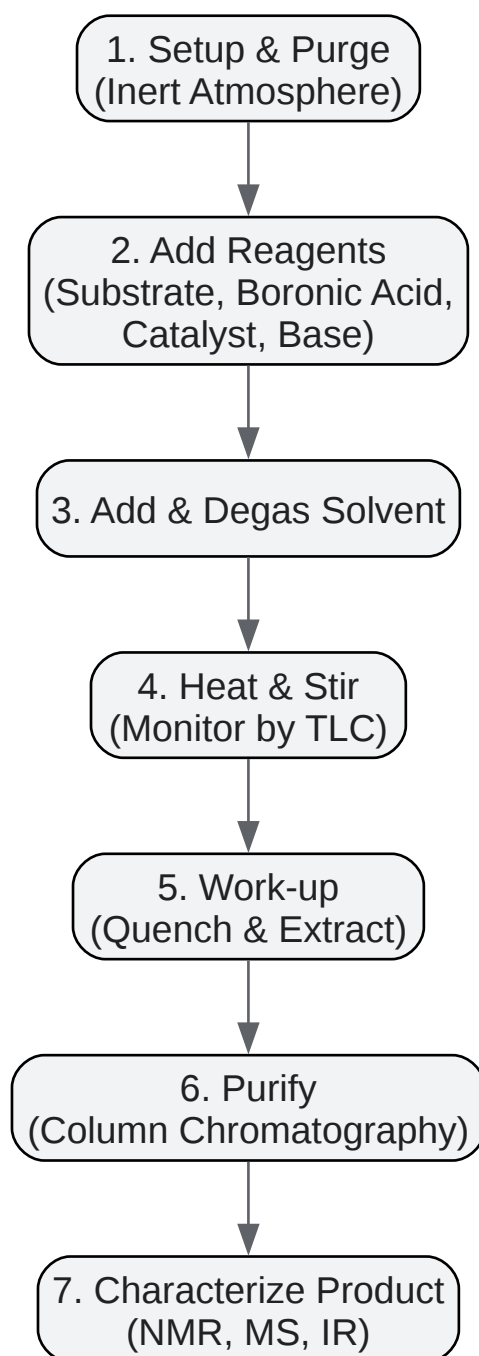
- **4-Bromo-2H-chromen-2-one** (1.0 eq)
- Phenylboronic acid (1.2-1.5 eq)
- Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
- Triphenylphosphine (PPh₃) or other suitable ligand (2-4 eq relative to Pd)
- Anhydrous base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
- Anhydrous solvent: Toluene, Dioxane, or Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate, Dichloromethane (for extraction)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
- Silica gel for column chromatography

Protocol Steps:

- Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Palladium catalysts, especially in the Pd(0) state, are sensitive to

oxygen. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

- **Reagent Addition:** To the flask, add **4-Bromo-2H-chromen-2-one**, phenylboronic acid, the palladium catalyst, ligand (if not using a pre-formed complex like $\text{Pd}(\text{PPh}_3)_4$), and the anhydrous base. Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
- **Solvent Addition and Degassing:** Add the anhydrous solvent via syringe. If using a solvent mixture like toluene/water, add the organic solvent first. The mixture should be further degassed by bubbling the inert gas through the solution for 10-15 minutes. Causality: Removing dissolved oxygen from the solvent is a critical step to protect the catalyst.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction. TLC allows for real-time monitoring to determine when the starting material has been consumed.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate. Causality: This step separates the organic product from the inorganic salts (base, boronic acid residues) which are soluble in the aqueous phase.
- **Purification:** Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
- **Characterization:** Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.



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Caption: Step-by-step workflow for a Suzuki coupling experiment.

Safety and Handling

While **4-Bromo-2H-chromen-2-one** is a valuable laboratory reagent, proper safety precautions are essential. Based on safety data for related compounds, it should be handled with care.

- Hazards: May be toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[14] It can also cause skin, eye, and respiratory irritation.[15]
- Precautions:
 - Always handle in a well-ventilated area or a chemical fume hood.[15]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
 - Avoid breathing dust.[14]
 - Wash hands thoroughly after handling.[14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][16]

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